molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2455494
CAS No.: 1797722-42-9
M. Wt: 379.423
InChI Key: MMZTUZZYCHUXOW-UHFFFAOYSA-N
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Description

“N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has been performed by different methods. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, has been elucidated by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

Imidazole derivatives have been synthesized via various chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZTUZZYCHUXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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